

discovery and synthesis of [Compound Name]

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Compound of Interest

Compound Name: Topoisomerase II inhibitor 6

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An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza. As a potent and selective inhibitor of the neuraminidase (NA) enzyme found in both influenza A and B viruses, it plays a critical role in the treatment and prophylaxis of seasonal and pandemic influenza.[1][2] Oseltamivir is a prodrug, administered as oseltamivir phosphate, which is rapidly converted in the body to its active form, oseltamivir carboxylate.[3][4] This guide provides a comprehensive overview of the rational design, mechanism of action, pivotal synthetic routes, experimental protocols, and key quantitative data related to Oseltamivir, intended for professionals in chemical and pharmaceutical research and development.

Discovery and Rational Design

The discovery of Oseltamivir by Gilead Sciences in the 1990s is a landmark example of structure-based drug design.[2][5] Researchers utilized X-ray crystal structures of the influenza virus neuraminidase active site to design a carbocyclic analogue of sialic acid, the natural substrate for the enzyme.[5] The goal was to create a molecule that could mimic sialic acid, bind tightly to the enzyme's active site, and block its function, thereby halting the propagation of the virus.[4] This effort led to the identification of GS 4104, later named oseltamivir, which demonstrated potent and selective inhibition of viral neuraminidase.[5] Following a codevelopment agreement with F. Hoffmann-La Roche, the drug was fast-tracked and launched in 1999.[6]



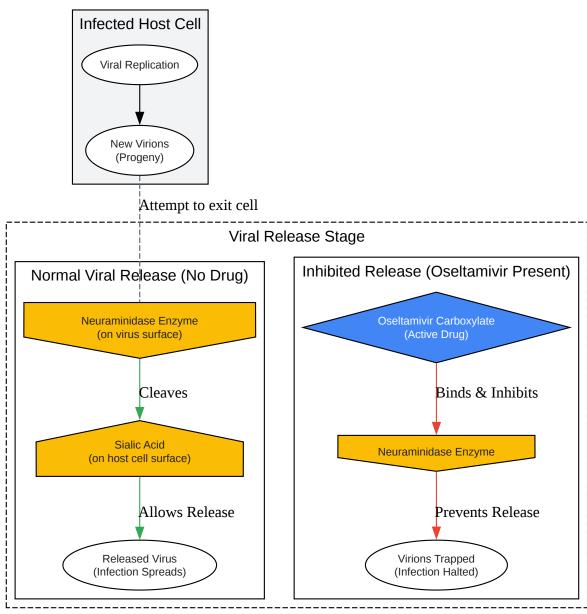
Mechanism of Action

Oseltamivir's therapeutic effect is exerted by its active metabolite, oseltamivir carboxylate. The influenza life cycle involves the neuraminidase enzyme at the final stage of replication. This enzyme cleaves sialic acid residues on the surface of the host cell, which allows newly formed viral particles (virions) to be released and infect other cells.[3][4]

Oseltamivir carboxylate acts as a competitive inhibitor of this process.[4][7] By binding to the active site of the neuraminidase enzyme, it prevents the cleavage of sialic acid. As a result, newly synthesized virions cannot detach from the host cell surface, leading to their aggregation and preventing the spread of the infection within the respiratory tract.[8] This mechanism is effective against both influenza A and B virus types.[8]



Mechanism of Action: Oseltamivir Inhibition of Viral Release



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Caption: Oseltamivir inhibits the viral neuraminidase enzyme, trapping new virions on the host cell surface.

Chemical Synthesis



The commercial synthesis of Oseltamivir originally developed by Roche has been a significant undertaking in process chemistry. The most established route starts from (-)-shikimic acid, a natural product that can be isolated from Chinese star anise or produced through fermentation using engineered E. coli.[6][9] This dependency has spurred the development of numerous alternative synthetic routes.

Roche Synthesis from (-)-Shikimic Acid

The industrial synthesis is a multi-step process that carefully controls the stereochemistry at three chiral centers.[9] A key challenge is the introduction of the two amine functionalities with the correct orientation. The process generally involves the formation of a key epoxide intermediate, which is then opened regioselectively with an azide, a precursor to one of the amino groups.

Key transformations include:

- Esterification and Acetal Formation: The carboxylic acid of shikimic acid is esterified, and the 3,4-diol is protected as a pentylidene acetal.[9]
- Mesylation and Epoxidation: The 5-hydroxyl group is converted to a mesylate, followed by base-induced formation of an epoxide.[9]
- Epoxide Opening: The epoxide is opened with an azide nucleophile (e.g., using azidotrimethylsilane with a Lewis acid or sodium azide) to install the 5-amino precursor.
- Introduction of the Second Amino Group: The double bond is functionalized, and the 4-amino group is introduced.
- Final Steps: The synthesis is completed by reduction of the azide, acetylation, and final salt formation to yield oseltamivir phosphate.[6]



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Caption: Key stages in the industrial synthesis of Oseltamivir starting from (-)-shikimic acid.



Quantitative Data In Vitro Inhibitory Activity

Oseltamivir carboxylate is a potent inhibitor of neuraminidase from various influenza strains. Its efficacy is measured by the half-maximal inhibitory concentration (IC₅₀).

Influenza Strain	Туре	Median IC₅₀ (nM)	Reference
A/H1N1	Α	2.5	[8]
A/H3N2	Α	0.96	[8]
Clinical Isolates	В	60	[8]
A/Texas	A	0.18 ± 0.11	[10]
B/Yamagata	В	16.76 ± 4.10	[10]
Oseltamivir-Resistant	A	30 - 205	[11]

Table 1: In vitro neuraminidase inhibitory activity of oseltamivir carboxylate.

Pharmacokinetic Properties

Oseltamivir is designed as a prodrug for excellent oral bioavailability.

Parameter	Oseltamivir (Prodrug)	Oseltamivir Carboxylate (Active)	Reference
Oral Bioavailability	~80% (as carboxylate)	-	[1][7]
Plasma Protein Binding	42%	Poor	[1]
Half-life (t ₁ / ₂)	1 - 3 hours	6 - 10 hours	[7]
Metabolism	Hydrolyzed by hepatic esterases	-	[1][4]
Excretion	<5% unchanged	>99% renal excretion	[1][8]



Table 2: Key pharmacokinetic parameters of Oseltamivir and its active metabolite.

Clinical Efficacy Data

Clinical trials have established the efficacy of Oseltamivir in reducing the duration and severity of influenza symptoms.

Outcome	Population	Result	Reference
Time to Symptom Alleviation	Adults (Influenza- infected)	Reduced by 16.8 - 25.1 hours vs. placebo	[12][13]
Time to Symptom Alleviation	Children (Influenza- infected)	Reduced by ~29 hours vs. placebo	[14]
Risk of Otitis Media	Children	34% lower risk in treated group	[14]
Risk of Pneumonia	Adults	Reduced risk (NNTB = 100)	[13]
Risk of Hospitalization	Adults	No significant reduction observed	[12][15]
Viral Shedding at Day	Low-risk Adults	45.0% (Oseltamivir) vs. 57.2% (Placebo)	[16]

Table 3: Summary of clinical efficacy outcomes from randomized controlled trials.

Experimental Protocols Synthesis: Epoxide Formation from Acetal Mesylate

This protocol describes a key step in the Roche synthesis: the formation of the cyclohexene epoxide intermediate from the corresponding mesylate.[9]

Materials:

Protected acetal mesylate intermediate



- Potassium bicarbonate (K₂CO₃)
- Methanol (MeOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve the acetal mesylate (1.0 eq) in a mixture of methanol and water (e.g., 10:1 v/v).
- Add potassium bicarbonate (3.0 eq) to the solution at room temperature.
- Stir the reaction mixture vigorously at 20-25°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, remove the methanol under reduced pressure.
- Add water to the residue and extract the aqueous phase with ethyl acetate (3 x volume).
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude epoxide.
- Purify the product by column chromatography on silica gel if necessary.

Assay: Neuraminidase Inhibition (Chemiluminescent Method)

This protocol outlines a typical method for determining the IC₅₀ value of Oseltamivir carboxylate against a specific influenza virus strain.[11][17]



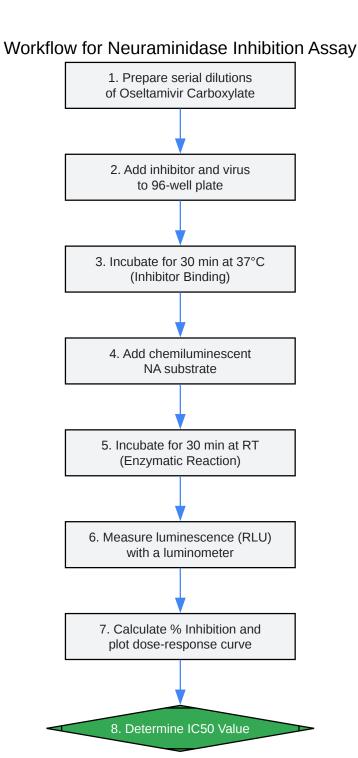
Materials:

- Influenza virus stock (standardized for NA activity)
- Oseltamivir carboxylate (serial dilutions in assay buffer)
- Assay Buffer (e.g., MES buffer with CaCl₂)
- Chemiluminescent NA substrate (e.g., NA-Star®)
- White, opaque 96-well microplates
- Luminometer

Procedure:

- Prepare serial dilutions of oseltamivir carboxylate in assay buffer, covering a range from picomolar to micromolar concentrations.
- In a 96-well plate, add 25 μL of each inhibitor dilution. Include wells for no-inhibitor (positive control) and no-virus (background) controls.
- Add 25 μL of diluted virus preparation to each well (except background controls) and incubate for 30 minutes at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 50 μ L of the chemiluminescent substrate to all wells.
- Incubate the plate for 30 minutes at room temperature in the dark.
- Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
- Calculate the percent inhibition for each concentration relative to the positive control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Caption: Step-by-step workflow for determining the IC50 of a neuraminidase inhibitor.

Conclusion



Oseltamivir stands as a triumph of modern, structure-based drug design and a critical tool in managing influenza. Its journey from computational design to a globally recognized therapeutic involved overcoming significant challenges in chemical synthesis, particularly in establishing a scalable and stereocontrolled process from shikimic acid. The continued exploration of novel, more efficient, and safer synthetic routes remains an active area of research, aiming to secure the supply chain against future pandemics. The detailed understanding of its mechanism, pharmacokinetics, and clinical efficacy provides a robust foundation for its use and for the development of next-generation antiviral agents.

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